molecular formula C8H7N3O2 B8145368 6-methoxy-1H-pyrido[3,4-d]pyrimidin-4-one

6-methoxy-1H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B8145368
M. Wt: 177.16 g/mol
InChI Key: SGPOZFXLPFFDQY-UHFFFAOYSA-N
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Description

This compound belongs to the class of boronic acids, which are known for their diverse applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[b]thiophen-3-yl)boronic acid typically involves the reaction of 2-methylbenzo[b]thiophene with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[b]thiophen-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

(2-Methylbenzo[b]thiophen-3-yl)boronic acid has gained significant attention in scientific research due to its diverse applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methylbenzo[b]thiophen-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal centers in catalytic processes, or as a reagent in organic synthesis. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylbenzo[b]thiophen-2-yl)boronic acid
  • (2-Methylbenzo[b]thiophen-4-yl)boronic acid
  • (2-Methylbenzo[b]thiophen-5-yl)boronic acid

Uniqueness

(2-Methylbenzo[b]thiophen-3-yl)boronic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

6-methoxy-1H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-7-2-5-6(3-9-7)10-4-11-8(5)12/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPOZFXLPFFDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C2C(=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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